molecular formula C23H28N2O2S B6103468 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Katalognummer B6103468
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: YWFOBYPXCBXNGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CTDP-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. Additionally, this paper will highlight the advantages and limitations of using CTDP-1 in lab experiments and list potential future directions for research.

Wissenschaftliche Forschungsanwendungen

7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance synaptic plasticity, which is critical for learning and memory formation. Additionally, this compound has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia.

Wirkmechanismus

7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which leads to an increase in the receptor's sensitivity to acetylcholine. This results in enhanced synaptic transmission and increased synaptic plasticity. This compound has also been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive function, particularly in the areas of learning and memory. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. This compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in cognitive processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it has been shown to enhance synaptic plasticity, which is critical for learning and memory formation. Additionally, this compound has potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. However, one limitation of using this compound is that it is a relatively new compound and more research is needed to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research on 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is exploring its potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is investigating the use of this compound in combination with other compounds to enhance its effects. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.

Synthesemethoden

The synthesis of 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of 4-isopropylbenzylamine with 3-thiophene carboxylic acid, followed by the formation of an imine intermediate and subsequent reduction with sodium borohydride. The final product is obtained through a cyclization reaction with 1,3-dibromo-5,5-dimethylhydantoin. This synthesis method has been optimized and yields high purity this compound.

Eigenschaften

IUPAC Name

7-[(4-propan-2-ylphenyl)methyl]-2-(thiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-17(2)19-6-4-18(5-7-19)14-24-11-3-9-23(22(24)27)10-12-25(16-23)21(26)20-8-13-28-15-20/h4-8,13,15,17H,3,9-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFOBYPXCBXNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.